molecular formula C14H19Cl2N3O2 B2583982 (2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride CAS No. 2287347-55-9

(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride

Cat. No. B2583982
CAS RN: 2287347-55-9
M. Wt: 332.23
InChI Key: OCHLMPHEIOAPHG-DAIKJZOUSA-N
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Description

(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

A study by Roman (2013) highlights the utility of ketonic Mannich bases, such as 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. These reactions involve interactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and different amines, leading to the formation of dithiocarbamates, thioethers, and various heterocyclic derivatives, including pyrazolines, pyridines, and benzodiazepines. This approach demonstrates the potential of utilizing similar Mannich base derivatives for synthesizing a wide range of structurally diverse compounds for various research applications (Roman, 2013).

Molecular and Crystal Structures

Dolzhenko et al. (2011) explored the molecular and crystal structure of a compound closely related to the target molecule, revealing insights into the geometrical and electronic structures that could be relevant for understanding the chemical behavior and potential applications of such compounds in research. The study provides a detailed analysis of the crystal symmetry, unit cell dimensions, and intramolecular hydrogen bonds, contributing to the field of crystallography and material science (Dolzhenko et al., 2011).

Catalysis and Synthesis

The work by García-García et al. (2014) on the stereoselective synthesis of polyheterobicyclic and tricyclic systems from p-quinols underlines the significance of catalysis in organic synthesis. The use of catalysts like 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving the target compound or its derivatives could lead to the development of novel synthetic pathways for complex heterocyclic structures, which are pivotal in drug discovery and materials science (García-García et al., 2014).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This research suggests potential pathways for synthesizing various heterocyclic derivatives using the target compound or its analogs, which could have implications in pharmaceuticals, agrochemicals, and material science (Bacchi et al., 2005).

properties

IUPAC Name

(2S,3R)-2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-8-13(9(2)19-17-8)10-5-11(7-16-6-10)14-12(15)3-4-18-14;;/h5-7,12,14H,3-4,15H2,1-2H3;2*1H/t12-,14+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLMPHEIOAPHG-DAIKJZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.